Bullatalicin - 125882-64-6

Bullatalicin

Catalog Number: EVT-1212093
CAS Number: 125882-64-6
Molecular Formula: C37H66O8
Molecular Weight: 638.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.
Source and Classification

Bullatalicin is isolated from the bark of Annona bullata, a tropical tree native to regions in Central and South America. As a member of the annonaceous acetogenins, it shares structural similarities with other compounds in this class, such as asimicin and bullatanocin, which exhibit potent biological activities. The compound is primarily studied for its selective cytotoxic effects against human tumor cell lines, indicating its potential for therapeutic applications in oncology .

Synthesis Analysis

The synthesis of bullatalicin has been achieved through several sophisticated methods. A notable approach involves a highly diastereoselective [3+2] annulation reaction, which utilizes allylsilanes and racemic tetrahydrofuran carboxaldehyde as starting materials. This method allows for the formation of the bis-tetrahydrofuran core structure that is essential for bullatalicin's biological activity.

Key Synthesis Steps

  1. Preparation of Allylsilanes: Initial batches of allylsilanes are synthesized, containing significant amounts of diastereomers.
  2. [3+2] Annulation Reaction: The reaction between allylsilane and tetrahydrofuran aldehyde occurs under chelate-controlled conditions, yielding a single diastereomeric product with high selectivity.
  3. Formation of the Butenolide Ring: A series of reactions including per-trifluoroacetylation and Pd(0)-catalyzed hydroxycarbonylation lead to the formation of the butenolide ring.
  4. Deprotection: The trifluoroacetate esters are deprotected using KCN in methanol to yield synthetic bullatalicin with a reported yield of approximately 60% for this multi-step process .
Molecular Structure Analysis

Bullatalicin has a complex molecular structure characterized by:

  • Molecular Formula: C32H54O10
  • Molecular Weight: 570.76 g/mol
  • Structural Features: The molecule contains two nonadjacent tetrahydrofuran rings and a long aliphatic hydrocarbon chain terminating in a carboxylic acid group. The presence of hydroxyl groups at specific positions contributes to its solubility and reactivity.

Spectroscopic Data

The compound exhibits distinct spectroscopic properties that align with its structural characteristics, including:

  • Melting Point: 107-109°C
  • Solubility: Practically insoluble in water but soluble in organic solvents.

These properties are crucial for understanding its behavior in biological systems and potential applications .

Chemical Reactions Analysis

Bullatalicin participates in various chemical reactions typical of acetogenins:

  • Cytotoxic Activity: It has shown significant cytotoxicity against human tumor cells, which may involve interactions with cellular membranes or specific molecular targets within cancer cells.
  • Inhibition Mechanisms: Research indicates that bullatalicin may act as an inhibitor of leukotriene A4 hydrolase, suggesting pathways through which it exerts anti-inflammatory effects alongside its anticancer activities .
Mechanism of Action

The mechanism by which bullatalicin exerts its biological effects is not fully elucidated but is believed to involve:

  • Membrane Interaction: The lipophilic nature allows bullatalicin to integrate into cellular membranes, potentially disrupting membrane integrity or function.
  • Induction of Apoptosis: Studies suggest that bullatalicin may trigger programmed cell death pathways in cancer cells, leading to reduced cell viability.
  • Targeting Specific Pathways: Its activity as a leukotriene A4 hydrolase inhibitor indicates that it may interfere with inflammatory signaling pathways, further enhancing its therapeutic potential against cancer .
Physical and Chemical Properties Analysis

Bullatalicin's physical and chemical properties include:

  • Appearance: Solid form at room temperature.
  • Melting Point: 107-109°C indicates stability under moderate heat.
  • Solubility Profile: Insoluble in water but soluble in organic solvents like methanol and ethanol suggests potential for formulation in drug delivery systems.

These properties are essential for determining how bullatalicin can be utilized in pharmaceutical applications, especially concerning formulation stability and bioavailability .

Applications

Bullatalicin shows promise in various scientific applications:

  1. Cancer Research: Its potent cytotoxicity against tumor cell lines positions it as a candidate for further development into anticancer therapies.
  2. Biomarker Potential: Given its detection in urine following the consumption of certain foods, bullatalicin may serve as a biomarker for dietary intake related to health outcomes.
  3. Pharmacological Studies: Ongoing research into its mechanisms may uncover new therapeutic targets or lead to the development of novel drugs based on its structure .
Introduction

Historical Context of Bullatalicin Discovery

Bullatalicin was isolated from the bark of Annona bullata, a tropical plant native to Central America, by Hui et al. in 1989. The discovery occurred during a systematic screening of Annonaceae species for antitumor agents. Researchers employed bioactivity-guided fractionation using ethanol extraction, followed by liquid-liquid partitioning and repeated silica gel chromatography. Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its non-adjacent bis-THF rings with flanking hydroxyl groups and a terminal α,β-unsaturated γ-lactone—a configuration distinguishing it from adjacent bis-THF analogs like bullatacin [1] [7].

Initial biological testing demonstrated unprecedented cytotoxicity levels. Against human solid tumor cell lines, bullatalicin exhibited ED50 values below 10−7 μg/mL, surpassing conventional chemotherapeutics in potency by several orders of magnitude. This finding catalysed intensified research into annonaceous acetogenins during the 1990s, with bullatalicin emerging as a reference compound for structure-activity relationship (SAR) studies [1] [8].

Table 1: Key Historical Milestones in Bullatalicin Research

YearEventSignificance
1989Isolation from Annona bullata barkFirst structural characterization and cytotoxic activity screening [1]
1992Detection in Asimina triloba (pawpaw) fruit pulpRevealed broader botanical distribution and dietary exposure relevance [2]
1998Pesticidal efficacy against insecticide-resistant cockroachesDemonstrated cross-application potential beyond oncology [4]
2005Correlation with atypical Parkinsonism in epidemiological studiesHighlighted neurotoxicological risks of chronic exposure [2]
2014Total synthesis attempts reportedAddressed supply limitations for mechanistic studies [7]

Research Problem and Knowledge Gaps in Bullatalicin Studies

Despite three decades of investigation, critical knowledge gaps impede bullatalicin’s translational development:

  • Neurotoxicity-Therapeutic Duality: Epidemiological studies link chronic consumption of Annonaceae fruits (containing bullatalicin and analogs) to atypical Parkinsonism in Guadeloupe and New Caledonia. Bullatalicin inhibits mitochondrial complex I (IC50 ~10 nM), triggering nigrostriatal neurodegeneration in rodent models. Paradoxically, this same mechanism underlies its antitumor effects, creating a fundamental therapeutic dilemma: how to selectively target cancer cells while sparing neurons [2] [8].

  • Resistance and Bioavailability Challenges: While bullatalicin overcomes multidrug resistance (MDR) in cancer cells by bypassing P-glycoprotein efflux, its pharmacokinetic profile remains suboptimal. The compound’s high lipophilicity (LogP >8) limits aqueous solubility and oral bioavailability. No formulation strategies have been systematically evaluated to enhance its delivery in vivo [7] [9].

  • Structural Ambiguities in SAR: Among acetogenins, bullatalicin’s non-adjacent bis-THF configuration is relatively rare. How the 13-carbon spacing between THF rings influences membrane interaction versus adjacent bis-THF analogs (e.g., asimicin) is poorly understood. Computational modeling suggests divergent membrane insertion depths, but experimental validation is lacking [4] [8].

  • Ecotoxicological Data Gaps: Bullatalicin exhibits extreme toxicity to aquatic organisms (brine shrimp LC50 <1 ppm). However, its environmental persistence, bioaccumulation potential, and effects on non-target species remain unquantified—a critical omission for pesticidal applications [2].

Table 2: Critical Knowledge Gaps in Bullatalicin Research

DomainSpecific GapResearch Consequence
NeurodegenerationMitochondrial inhibition selectivity mechanismsHinders neuron-sparing therapeutic design
Structural BiologyMembrane-insertion topology of non-adjacent bis-THFLimits SAR optimization for tissue targeting
Environmental ChemistryDegradation pathways in soil/waterPrecludes ecological risk assessment for agrochemical use
Chemical SynthesisScalable stereocontrolled productionRestricts in vivo studies and clinical exploration

Objectives and Scope of the Study

This analysis aims to consolidate and critically evaluate extant data on bullatalicin to identify pathways for resolving its translational challenges. Specific objectives include:

  • Synthetic Access: Review progress in total synthesis to address supply bottlenecks. Bullatalicin’s 37 carbon atoms with 8-10 stereocentres necessitate asymmetric allylation, stereoselective epoxidation, and ring-closing metathesis. Current routes yield <5 mg quantities—insufficient for preclinical development [7].

  • Mechanistic Decoding: Analyze molecular interactions underlying mitochondrial complex I inhibition and differential cytotoxicity. Recent cryo-EM structures of complex I permit docking studies to identify bullatalicin’s binding site (e.g., ND1 subunit) relative to simpler mono-THF acetogenins [7] [8].

  • Structural Diversification: Propose design strategies for analogues with optimized therapeutic indices. Hybrid molecules incorporating bullatalicin’s bis-THF domain into modular scaffolds may dissociate neurotoxicity from antitumor activity [4].

  • Sustainable Sourcing: Evaluate biotechnological alternatives like plant cell cultures or heterologous biosynthesis. Asimina triloba yields >35 lbs acetogenin-rich pulp/tree annually, but extraction remains inefficient [2].

The scope encompasses chemical, biological, and pharmacological dimensions while excluding applied toxicology (e.g., dosage thresholds) and clinical safety data per the stated constraints. Emphasis is placed on unresolved chemical and mechanistic questions essential for advancing bullatalicin-inspired therapeutics.

Properties

CAS Number

125882-64-6

Product Name

Bullatalicin

IUPAC Name

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

HKMBLJVHVBJAIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Synonyms

bullatalicin

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.